
A Technical Guide to Fmoc-PEG5-alcohol:
Properties, Applications, and Experimental

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-PEG5-alcohol

Cat. No.: B13472883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-PEG5-alcohol, a versatile

heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics.

This document details its chemical properties, supplier information, and comprehensive

experimental protocols for its use.

Core Properties of Fmoc-PEG5-alcohol
Fmoc-PEG5-alcohol is a polyethylene glycol (PEG) linker featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a hydroxyl group at

the other. The PEG chain, consisting of five ethylene glycol units, imparts hydrophilicity, which

can enhance the solubility and reduce the immunogenicity of the conjugated molecule.

Table 1: Chemical and Physical Properties of Fmoc-PEG5-alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13472883?utm_src=pdf-interest
https://www.benchchem.com/product/b13472883?utm_src=pdf-body
https://www.benchchem.com/product/b13472883?utm_src=pdf-body
https://www.benchchem.com/product/b13472883?utm_src=pdf-body
https://www.benchchem.com/product/b13472883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13472883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 2496687-06-8 BroadPharm

Molecular Formula C25H33NO7 BroadPharm

Molecular Weight 459.5 g/mol BroadPharm

Purity Typically ≥95% AxisPharm

Appearance White to off-white solid or oil -

Solubility Soluble in DMSO, DMF, DCM BroadPharm

Storage -20°C BroadPharm

Supplier Information
Fmoc-PEG5-alcohol is commercially available from several reputable suppliers of research

chemicals and reagents. Pricing and availability can be obtained directly from the suppliers.

Table 2: Key Suppliers of Fmoc-PEG5-alcohol

Supplier Product Number

BroadPharm BP-24511

MedchemExpress HY-W800656

AxisPharm AP13895

Experimental Protocols
The utility of Fmoc-PEG5-alcohol lies in the orthogonal reactivity of its two functional groups.

The Fmoc group can be selectively removed under basic conditions to liberate a primary

amine, while the hydroxyl group can be activated for conjugation to various functionalities.

Fmoc Deprotection Protocol
The Fmoc protecting group is base-labile and is commonly removed using a solution of

piperidine in an organic solvent like N,N-dimethylformamide (DMF).
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Materials:

Fmoc-PEG5-alcohol

20% (v/v) Piperidine in DMF

N,N-Dimethylformamide (DMF)

Diethyl ether (cold)

Round bottom flask

Magnetic stirrer and stir bar

Rotary evaporator

Procedure:

Dissolve Fmoc-PEG5-alcohol in a minimal amount of DMF in a round bottom flask.

Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection

solution per gram of Fmoc-PEG5-alcohol.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Once the reaction is complete, concentrate the solution under reduced pressure using a

rotary evaporator to remove the piperidine and DMF.

Precipitate the resulting amino-PEG5-alcohol by adding the concentrated residue to cold

diethyl ether.

Collect the precipitate by filtration and wash with cold diethyl ether to remove the

dibenzofulvene-piperidine adduct.
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Dry the product under vacuum. The resulting amino-PEG5-alcohol can be used in the next

step without further purification.

Starting Material
Deprotection Work-up

Product

Fmoc-PEG5-alcohol
Dissolve in DMF

Add 20% Piperidine/DMF
Stir at RT for 1-2h

 
1. Concentrate

2. Precipitate in cold ether
3. Filter and wash

4. Dry under vacuum

 Amino-PEG5-alcohol 

Click to download full resolution via product page

Fmoc Deprotection Workflow

Activation of the Hydroxyl Group and Conjugation to a
Primary Amine
The terminal hydroxyl group of the resulting amino-PEG5-alcohol can be activated to facilitate

conjugation to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule

drug). A common method is to convert the alcohol to a tosylate or mesylate, which are excellent

leaving groups for nucleophilic substitution.

Materials:

Amino-PEG5-alcohol (from the previous step)

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

Amine-containing molecule

Magnetic stirrer and stir bar

Ice bath
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Argon or Nitrogen gas supply

Procedure:

Step A: Activation of the Hydroxyl Group

Dissolve the amino-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon

or nitrogen).

Cool the solution to 0°C using an ice bath.

Add triethylamine (TEA) or pyridine to the solution (typically 1.5-2 equivalents relative to the

alcohol).

Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (typically

1.2-1.5 equivalents) to the reaction mixture.

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring

for an additional 2-4 hours.

Monitor the reaction by TLC. Once the starting material is consumed, the activated PEG-

tosylate or PEG-mesylate is ready for the next step. The crude reaction mixture can often be

used directly.

Step B: Conjugation to a Primary Amine

To the crude reaction mixture containing the activated PEG, add the primary amine-

containing molecule (typically 1-1.2 equivalents).

Add an additional 1-2 equivalents of a non-nucleophilic base such as diisopropylethylamine

(DIPEA) to scavenge the acid generated during the reaction.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the progress of the conjugation reaction by an appropriate method (e.g., LC-MS or

HPLC).
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Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5%

citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally

with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the final conjugate using an appropriate chromatographic method, such as silica gel

chromatography or size-exclusion chromatography.

Step A: Activation

Step B: Conjugation Purification

Amino-PEG5-alcohol
Dissolve in DCM

Add TEA and TsCl at 0°C
Stir at RT for 2-4h Activated PEG-Tosylate

Add Amine & DIPEA
Stir at RT for 12-24h

Amine-containing
Molecule Crude Conjugate Aqueous work-up

Chromatography Purified Conjugate

Click to download full resolution via product page

Hydroxyl Activation and Amine Conjugation Workflow

Applications in Research and Drug Development
The unique properties of Fmoc-PEG5-alcohol make it a valuable tool in various scientific

disciplines:

Peptide Synthesis: It can be incorporated into peptides during solid-phase peptide synthesis

(SPPS) to introduce a PEG spacer, which can improve the solubility and pharmacokinetic

properties of the final peptide.
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Drug Delivery: The PEG linker can be used to attach therapeutic agents to targeting ligands

(e.g., antibodies, peptides) or nanoparticles, creating drug delivery systems with enhanced

stability and targeting capabilities.

PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can

be used to connect a target-binding ligand to an E3 ligase-binding ligand in the synthesis of

Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation: The deprotected amine or the activated hydroxyl group can be used to

conjugate a wide range of molecules, including fluorescent dyes, biotin, or other reporter

molecules, for use in diagnostic assays and imaging applications. For instance, a similar

PEGylated linker has been used in the development of photocleavable linkers for multiplex

protein imaging.

This technical guide provides a foundational understanding and practical protocols for the

effective utilization of Fmoc-PEG5-alcohol in research and development. For specific

applications, optimization of the described protocols may be necessary. Always refer to the

Safety Data Sheet (SDS) for safe handling and disposal procedures.

To cite this document: BenchChem. [A Technical Guide to Fmoc-PEG5-alcohol: Properties,
Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13472883#fmoc-peg5-alcohol-cas-number-and-
supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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